N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine
Description
Contextualization within Contemporary Nucleoside and Oligonucleotide Chemistry
The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of individual nucleoside units to a growing chain. A major challenge in this process is the presence of multiple reactive functional groups on each nucleoside building block. The nucleobase (adenine, in this case) has a reactive exocyclic amino group, and the deoxyribose sugar has reactive hydroxyl groups at the 3' and 5' positions.
To achieve the selective formation of the desired phosphodiester bond that links nucleosides together, all other reactive sites must be temporarily masked or "protected." umich.edu This is the foundational principle of using protecting groups in nucleoside and oligonucleotide chemistry. An ideal protecting group must be easy to introduce onto the nucleoside, stable throughout the various steps of oligonucleotide chain assembly, and readily removable under specific conditions once the synthesis is complete without damaging the final DNA product. umich.edu The benzoyl group is a widely used protecting group that fulfills these criteria, particularly for the exocyclic amino groups of adenosine (B11128) and cytidine, and for hydroxyl groups.
Foundational Significance as a Protected Nucleoside Building Block in Chemical Synthesis
The compound N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine is a classic example of a protected nucleoside building block. evitachem.com Each benzoyl group serves a distinct and critical purpose:
The N6-Benzoyl Group: This group is attached to the exocyclic amino group of the adenine (B156593) base. Its function is to prevent this nitrogen atom from participating in unwanted side reactions during the oligonucleotide synthesis cycle.
The 5'-O-Benzoyl Group: This group protects the primary hydroxyl group at the 5' position of the deoxyribose sugar. This ensures that the chain elongation occurs exclusively at the 3'-hydroxyl position.
By having both the exocyclic amine and the 5'-hydroxyl group protected, this compound serves as a valuable synthetic intermediate. evitachem.combiosynth.com The remaining free hydroxyl group at the 3' position is the designated site for subsequent chemical modification, typically the introduction of a phosphoramidite (B1245037) moiety. This transformation converts the protected nucleoside into a phosphoramidite building block, the standard reagent used in modern automated solid-phase DNA synthesis.
Furthermore, research has shown that benzoyl groups can play a role in stabilizing the final nucleic acid structures. Studies on related molecules like 3',5'-Di-O-benzoyldeoxyadenosine have demonstrated that the benzoyl groups are essential for stabilizing certain DNA complexes, such as triple-stranded structures. nih.gov The bulky, aromatic nature of the benzoyl groups can influence the hybridization properties and stability of the oligonucleotides into which they are incorporated. evitachem.com
Research Data and Compound Properties
The properties of this compound are summarized below, reflecting its identity as a key synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₁N₅O₅ | evitachem.combiosynth.com |
| Molecular Weight | 459.5 g/mol | evitachem.com |
| Appearance | Typically a white to off-white solid | evitachem.com |
| Primary Application | Intermediate in oligonucleotide synthesis | evitachem.combiosynth.com |
Table 2: Role of Protecting Groups in this compound
| Protecting Group | Position | Function in Synthesis |
|---|---|---|
| Benzoyl | N6 of Adenine | Prevents side reactions at the exocyclic amino group. |
| Benzoyl | 5'-O of Deoxyribose | Prevents reaction at the 5'-hydroxyl group, directing synthesis to the 3' position. |
Structure
3D Structure
Properties
IUPAC Name |
[5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c30-17-11-19(34-18(17)12-33-24(32)16-9-5-2-6-10-16)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFEIRTCLFJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N6 Benzoyl 5 O Benzoyl 2 Deoxyadenosine and Its Precursors
Synthesis of 2'-Deoxyadenosine (B1664071) Core Structure Derivatives
The foundation for synthesizing N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine is the 2'-deoxyadenosine molecule itself. The synthesis of this core structure and its derivatives can be achieved through several established methods. One primary approach involves the glycosylation reaction, which couples a protected deoxyribose sugar with a purine (B94841) base. For instance, the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine) has been accomplished by coupling the potassium salt of 2,6-dichloropurine (B15474) with a 1-α-chlorosugar derivative. openaccesspub.org This method, while effective, often results in a mixture of N-9 and N-7 regioisomers that require chromatographic separation. openaccesspub.org
Enzymatic methods offer an alternative with high regioselectivity and stereoselectivity, avoiding the complex protection and deprotection steps common in purely chemical syntheses. google.com For example, enzymes like E. coli PNP and E. coli TP can be used in a Tris-HCl buffer to synthesize 2'-deoxyadenosine from adenine (B156593) and a suitable sugar donor. chemicalbook.com Furthermore, 2'-deoxyadenosine can serve as a starting material for more complex derivatives. An efficient method has been developed to convert the more commercially available 2'-deoxyadenosine into 2'-deoxyguanosine. This process involves the full protection of 2'-deoxyadenosine with benzoyl groups, followed by nitration and subsequent chemical transformations. tandfonline.com
N6-Benzoylation Strategies for Adenine Base Protection
Regioselective Benzoylation Techniques for N6-Amine Functionality
Achieving regioselectivity to ensure the benzoyl group is attached exclusively to the N6-amino group, rather than the ring nitrogens (N1, N3, N7, or N9), is a critical challenge. The various nitrogen atoms of the purine ring exhibit different nucleophilicities, which can lead to a mixture of products. beilstein-journals.orgresearchgate.net
A common and effective method to achieve regioselective N6-acylation is the transient protection method. This typically involves the following steps:
Reacting 2'-deoxyadenosine with an excess of the acylating agent, such as benzoyl chloride, in a solvent like pyridine (B92270). evitachem.com This initially leads to the acylation of the more reactive hydroxyl groups on the deoxyribose sugar (3'-OH and 5'-OH) in addition to the desired N6-amino group.
The resulting per-acylated intermediate is then selectively deacylated at the hydroxyl positions by treatment with a mild base, such as aqueous ammonia (B1221849) or sodium bicarbonate. The ester linkages at the sugar hydroxyls are more labile than the amide linkage at the N6 position, allowing for their selective removal. This process yields the desired N6-benzoyl-2'-deoxyadenosine.
The steric properties of substituents on the adenine ring can also influence the site of acylation. Bulky groups at the N6-position can sterically hinder the nearby N7-position, thereby favoring acylation at the more accessible N9-position. beilstein-journals.org While this is more relevant for direct ring acylation, it underscores the importance of steric factors in purine chemistry.
Optimization of Reaction Conditions for N6-Benzoyl Group Introduction
The efficiency and selectivity of the N6-benzoylation reaction are highly dependent on the chosen conditions. Key parameters for optimization include the benzoylating agent, solvent, temperature, and reaction time.
Benzoylating Agents: Benzoyl chloride is the most common reagent used for this transformation, typically in the presence of a base like pyridine which acts as both a solvent and an acid scavenger. evitachem.com An alternative, "green" approach utilizes benzoyl cyanide in an ionic liquid, which has been shown to be an efficient and selective method for the benzoylation of nucleosides at ambient temperature. nih.gov
Solvents and Catalysts: Pyridine is a conventional choice, but other systems have been explored. nih.govwikipedia.org The use of 1-methoxyethyl-3-methylimidazolium methanesulfonate, an ionic liquid, has been presented as a more environmentally friendly alternative to the pyridine-benzoyl cyanide system. nih.gov
The table below summarizes representative conditions for N6-benzoylation.
| Reagent System | Solvent | Temperature | Outcome | Reference |
| Benzoyl Chloride | Pyridine | - | Standard method for N6-protection | evitachem.com |
| Benzoyl Cyanide (BzCN) | Pyridine | Ambient | Efficient and selective benzoylation | nih.gov |
| Benzoyl Cyanide (BzCN) | Ionic Liquid | Ambient | "Green" alternative to pyridine system | nih.gov |
5'-O-Benzoyl Protection of the Deoxyribose Moiety
In the synthesis of the target molecule, this compound, the primary 5'-hydroxyl group of the deoxyribose sugar must also be protected. The 5'-OH is the most reactive hydroxyl group in the nucleoside due to being a primary alcohol and having the least steric hindrance. umich.edu Protecting this group is essential to direct subsequent chemical reactions, such as phosphorylation or phosphoramidite (B1245037) formation, to the 3'-hydroxyl group.
Reagents and Reaction Pathways for 5'-O-Benzoylation
The introduction of a benzoyl group at the 5'-position is typically achieved through an esterification reaction. The most common method involves reacting N6-benzoyl-2'-deoxyadenosine with benzoyl chloride in the presence of a base, such as pyridine. The reaction is often performed at low temperatures to enhance selectivity for the primary 5'-OH over the secondary 3'-OH group.
For ribonucleosides, selective benzoylation of the 2'-hydroxyl group has been achieved with high yields by treating a 5'-O-tritylated ribonucleoside with benzoyl chloride in pyridine at low temperatures (-40°C). oup.com A similar principle of kinetic control can be applied to selectively benzoylate the 5'-hydroxyl of N6-benzoyl-2'-deoxyadenosine, as it is the most accessible and nucleophilic hydroxyl group.
Comparative Analysis of 5'-O-Protecting Groups in Deoxyadenosine (B7792050) Synthesis
While the benzoyl group can be used to protect the 5'-hydroxyl, other protecting groups are more commonly employed in standard oligonucleotide synthesis. The choice of a 5'-protecting group is critical and is based on criteria such as ease of introduction, stability to subsequent reaction conditions, and, most importantly, the ability to be removed selectively without affecting other protecting groups on the molecule (orthogonality). umich.eduumich.edu
The most widely used 5'-protecting groups are acid-labile trityl ethers, particularly the 4,4'-dimethoxytrityl (DMT) group. umich.edunih.gov The table below provides a comparison between the benzoyl group and the DMT group for 5'-OH protection.
| Feature | 5'-O-Benzoyl Group | 5'-O-Dimethoxytrityl (DMT) Group |
| Class | Acyl (Ester) | Trityl (Ether) |
| Introduction | Benzoyl chloride in pyridine oup.com | DMT-chloride in pyridine umich.edu |
| Stability | Stable to acidic conditions used for detritylation. | Highly labile to mild acid (e.g., dichloroacetic acid). fujifilm.com |
| Cleavage | Base-labile (e.g., ammonia, sodium methoxide). Cleaved simultaneously with N-acyl protectors. | Acid-labile. Allows for iterative deprotection during solid-phase synthesis. umich.edu |
| Use in Solid-Phase Synthesis | Less common for iterative synthesis due to base-lability. | Standard for solid-phase synthesis; its removal frees the 5'-OH for the next coupling cycle. umich.edu |
| Monitoring | Cleavage is not easily monitored spectrophotometrically. | Cleavage releases the intensely colored dimethoxytrityl cation, allowing for real-time monitoring of coupling efficiency. oup.com |
Advanced Chemical Transformations and Derivatization of this compound
The fully protected nucleoside, this compound, serves as a crucial intermediate in nucleic acid chemistry. Beyond its direct use, it is a versatile scaffold for advanced chemical transformations and the synthesis of a wide array of derivatives. These modifications are essential for creating novel therapeutic agents, molecular probes, and advanced research tools. The strategic manipulation of this compound involves the introduction of auxiliary functional groups, the development of sophisticated analogues, and the implementation of highly selective deprotection schemes to unmask specific reactive sites for further reactions.
The chemical architecture of N6-benzoyl-protected deoxyadenosine allows for the synthesis of diverse analogues by modifying either the nucleobase or the sugar moiety. These modifications are pivotal for studying structure-activity relationships (SAR) and developing nucleosides with tailored biological properties. nih.gov
One significant area of derivatization involves creating "double-headed" nucleosides, where a second nucleobase is attached to the primary nucleoside scaffold. beilstein-journals.org For instance, researchers have synthesized analogues by reacting a protected, azido-functionalized nucleoside with N6-benzoyl-N9-propargyladenine. beilstein-journals.org This approach, utilizing click chemistry, links the two components via a stable triazole ring, yielding complex structures with potential for unique base-pairing or therapeutic interactions. beilstein-journals.org
Further modifications can be introduced directly onto the adenine ring, even after protection. Regio-selective N-nitrobenzylation has been demonstrated on 2'-tethered adenosine (B11128) analogues, showcasing that the protected N6-position does not preclude reactions at other sites on the nucleobase under specific conditions. researchgate.net Other advanced analogues include those with constrained carbocyclic rings, which lock the sugar pucker into specific conformations (North or South). nih.gov The synthesis of these methanocarba derivatives from protected precursors has been instrumental in understanding the conformational requirements for receptor binding, such as at P2Y₁ receptors. nih.gov
The table below summarizes examples of such advanced modifications.
| Analogue Type | Synthetic Strategy | Precursor Example | Purpose/Application | Reference |
| Double-Headed Nucleoside | Click chemistry reaction between an azido-nucleoside and a propargylated nucleobase. | N6-benzoyl-N9-propargyladenine | Creation of complex structures for novel molecular recognition or therapeutic action. | beilstein-journals.org |
| Carbocyclic "Locked" Nucleoside | Synthesis using precursors with fused cyclopropane (B1198618) rings to constrain the sugar conformation. | Protected N6-methyl-2'-deoxyadenosine bisphosphate analogue | To study the influence of sugar pucker on receptor binding and activity. | nih.gov |
| Regio-selectively Modified Nucleobase | N-nitrobenzylation of a protected adenosine derivative. | 2'-tethered-adenosine nucleoside analogue | Introduction of photolabile groups or other functionalities at specific positions on the purine ring. | researchgate.net |
| Guanidine-Bridged Nucleic Acid (GuNA) | Incorporation of a modified phosphoramidite monomer into an oligonucleotide sequence. | N-benzoyl protected adenine phosphoramidite | To enhance nuclease resistance and binding affinity of therapeutic oligonucleotides. | beilstein-journals.org |
The benzoyl groups on the N6-amino function and the 5'-hydroxyl group are considered "permanent" protecting groups, typically removed at the final stage of oligonucleotide synthesis. However, their selective removal in the presence of other protecting groups is a key strategy for advanced synthetic manipulations, such as the site-specific attachment of labels or other molecules. This requires orthogonal protection schemes, where different classes of protecting groups can be removed under distinct chemical conditions.
The cleavage rates of common N-acyl protecting groups, including benzoyl (Bz), have been studied extensively to optimize selective deprotection. nih.gov The choice of reagent and conditions dictates which groups are removed. Aqueous methylamine (B109427) is a potent reagent that rapidly cleaves most standard acyl protecting groups, including benzoyl. nih.gov In contrast, ethanolic ammonia exhibits greater selectivity. It can be used to rapidly and selectively cleave more labile groups like phenoxyacetyl (PAC) while leaving the more stable benzoyl group largely intact. nih.gov This differential reactivity allows for a multi-step deprotection sequence, enabling further chemical synthesis on a partially deprotected intermediate.
The table below details the half-lives of deprotection for various N-protecting groups under different conditions, highlighting the potential for selective benzoyl group retention.
| Protecting Group | Reagent/Conditions | Deprotection Half-Life (t½) | Selectivity Profile | Reference |
| N-benzoyl (Bz) | Aqueous Methylamine | Fast | Low selectivity, removes most acyl groups rapidly. | nih.gov |
| N-benzoyl (Bz) | Ethanolic Ammonia | Slower | High selectivity; allows for prior removal of more labile groups like PAC. | nih.gov |
| N-phenoxyacetyl (PAC) | Ethanolic Ammonia | ~2 hours (fast) | Can be selectively cleaved while retaining the Bz group. | nih.gov |
| N-acetyl (Ac) | Ethanolic Ammonia | Slower | Similar stability to Bz under these conditions. | nih.gov |
| N-isobutyryl (iBu) | Ethanolic Ammonia | Slower | Similar stability to Bz under these conditions. | nih.gov |
This strategic deprotection is critical for synthesizing sensitive oligonucleotide derivatives, where complete deprotection is performed mildly while the molecule remains attached to a solid support, simplifying purification and subsequent modifications. nih.gov
While the complete one-pot synthesis of this compound is not commonly reported, the principles of one-pot synthesis are heavily influencing the production of its complex derivatives, such as 2'-deoxynucleoside 5'-triphosphates (dNTPs). nih.govnih.gov Historically, the synthesis of dNTPs required extensive protection-deprotection sequences. However, modern approaches have been developed that are "protection-free." nih.govnih.gov
One such innovative method involves the generation of a phosphitylating reagent in situ, which reacts with high selectivity at the 5'-hydroxyl group of an unprotected nucleoside. nih.gov This circumvents the need to first protect the nucleobase's exocyclic amine. Following this selective 5'-monophosphorylation, subsequent reaction with pyrophosphate and hydrolysis can be carried out in the same pot to yield the desired dNTP. nih.gov This "one-pot, three-step" strategy has been successfully applied to the gram-scale synthesis of dATP from 2'-deoxyadenosine, achieving good yields of 65-70%. nih.gov
These advancements, while focused on dNTPs, highlight a paradigm shift away from reliance on fully protected intermediates like this compound for certain applications. By achieving high selectivity through reagent design rather than substrate protection, these one-pot methods offer a more straightforward and cost-effective route for synthesizing vital biological molecules. nih.gov
Role and Applications in Oligonucleotide Chemical Synthesis
Integration of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine into Phosphoramidite (B1245037) Chemistry
Phosphoramidite chemistry is the gold standard for automated solid-phase oligonucleotide synthesis, prized for its high coupling efficiency and speed. wikipedia.orgnih.gov This method relies on monomeric units called nucleoside phosphoramidites, which are sequentially added to a growing DNA chain attached to a solid support. nih.gov The integration of this compound into this workflow requires its conversion into a reactive 3'-phosphoramidite derivative.
The preparation of the 3'-phosphoramidite of this compound is a multi-step process starting from the parent nucleoside, 2'-deoxyadenosine (B1664071). The synthesis is designed to selectively introduce protecting groups at the desired positions.
A plausible synthetic route involves the following key transformations:
N6-Benzoylation: The synthesis typically begins with the protection of the exocyclic amino group of 2'-deoxyadenosine. A common and efficient method is the "transient protection" strategy. google.com In this one-flask procedure, the hydroxyl groups are temporarily protected with a silylating agent, such as trimethylsilyl (B98337) chloride, in a solvent like pyridine (B92270). This allows for the selective acylation of the N6-amino group with benzoyl chloride. google.com Subsequent aqueous workup removes the temporary silyl (B83357) groups, yielding N6-Benzoyl-2'-deoxyadenosine. caymanchem.com
5'-O-Benzoylation: The next step is the selective benzoylation of the primary 5'-hydroxyl group of N6-Benzoyl-2'-deoxyadenosine. This reaction must be performed under controlled conditions to avoid acylation of the secondary 3'-hydroxyl group. The resulting product is the target intermediate, this compound. evitachem.com
3'-Phosphitylation: The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. The protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in an anhydrous solvent and in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). mdpi.comacs.org This reaction yields the final building block, this compound 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, ready for use in solid-phase synthesis.
Table 1: Plausible Synthesis Protocol for this compound 3'-Phosphoramidite
| Step | Reaction | Key Reagents | Typical Solvent | Product |
| 1 | Transient Silylation & N-Benzoylation | 2'-deoxyadenosine, Trimethylsilyl chloride, Benzoyl chloride | Anhydrous Pyridine | N6-Benzoyl-2'-deoxyadenosine |
| 2 | Selective 5'-Hydroxyl Protection | N6-Benzoyl-2'-deoxyadenosine, Benzoyl chloride | Pyridine (controlled) | This compound |
| 3 | 3'-Hydroxyl Phosphitylation | This compound, 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Anhydrous Dichloromethane | This compound 3'-Phosphoramidite |
The solid-phase synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. nih.gov
Deblocking: In standard synthesis, an acid-labile 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the support-bound nucleoside. umich.eduumich.edu It is removed at the start of each cycle with a mild acid like trichloroacetic acid to expose the 5'-hydroxyl for the next reaction. nih.gov The use of a 5'-O-benzoyl group, as in the title compound, necessitates a fundamental change to this step. Since the benzoyl group is base-labile, not acid-labile, this represents an "orthogonal" protection strategy. umich.edu Its removal would require a specific basic treatment between coupling cycles that does not prematurely cleave other protecting groups, a significant deviation from standard automated protocols.
Coupling: The incoming phosphoramidite monomer (e.g., the this compound derivative) is activated by a weak acid, such as tetrazole. The activated phosphorus atom is then attacked by the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. nih.gov This forms a new, unstable phosphite (B83602) triester linkage.
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not couple are permanently blocked by acetylation using reagents like acetic anhydride.
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate (B84403) triester by treatment with an oxidizing solution, typically iodine in the presence of water and a weak base. This stabilizes the backbone for subsequent cycles.
Advanced Oligonucleotide Constructs Incorporating N6-Benzoyl-2'-deoxyadenosine Derivatives
The chemical stability afforded by the benzoyl group on the exocyclic amine of deoxyadenosine (B7792050) makes N6-Benzoyl-2'-deoxyadenosine and its derivatives fundamental components in the automated chemical synthesis of oligonucleotides. These protected nucleosides are not merely passive building blocks but are integral to the design and creation of complex and modified nucleic acid structures for a wide array of research, diagnostic, and therapeutic applications.
The synthesis of custom DNA and RNA sequences is predominantly achieved through the phosphoramidite method on solid-phase synthesizers. In this process, a key building block derived from N6-Benzoyl-2'-deoxyadenosine is the phosphoramidite monomer, N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite], often abbreviated as DMT-dA(bz) phosphoramidite. nih.gov This molecule is engineered with specific protecting groups that allow for the controlled, stepwise addition of nucleosides to a growing oligonucleotide chain.
The design of this phosphoramidite is critical for its function:
The N6-benzoyl group protects the exocyclic amine of the adenine (B156593) base, preventing it from participating in undesirable side reactions during the coupling steps of synthesis. This protection is stable throughout the synthesis cycles and is typically removed at the end using basic conditions, such as aqueous ammonia (B1221849). researchgate.net
The 5'-O-(4,4'-dimethoxytrityl) (DMT) group is an acid-labile protecting group on the 5'-hydroxyl of the deoxyribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for coupling with the next incoming phosphoramidite.
The 3'-phosphoramidite group is the reactive moiety that, when activated, forms a phosphite triester linkage with the free 5'-hydroxyl of the support-bound oligonucleotide chain. The 2-cyanoethyl group on the phosphorus is a temporary protecting group that is removed during the final deprotection steps.
The use of DMT-dA(bz) phosphoramidite is standard for incorporating deoxyadenosine into synthetic DNA sequences, including primers for PCR, probes for hybridization-based assays, and therapeutic antisense oligonucleotides. By integrating this and other similarly protected nucleoside phosphoramidites, researchers can construct DNA and RNA molecules with precisely defined sequences, enabling detailed investigations into gene function, DNA-protein interactions, and the development of nucleic acid-based diagnostics and therapeutics. nih.gov
| Component | Chemical Group | Function | Removal Condition |
|---|---|---|---|
| Base Protection | N6-Benzoyl | Prevents side reactions at the exocyclic amine of adenine. | Basic conditions (e.g., aqueous ammonia) post-synthesis. researchgate.net |
| 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl; removed to allow chain elongation. | Mild acid (e.g., trichloroacetic acid) during each synthesis cycle. nih.gov |
| 3'-Reactive Group | (2-cyanoethyl-N,N-diisopropyl)phosphoramidite | Forms the phosphite triester bond to the growing chain upon activation. | Oxidation and subsequent cleavage of the cyanoethyl group under basic conditions. |
Beyond linear sequences, derivatives of N6-benzoyl-adenosine are instrumental in constructing branched oligonucleotides. These complex structures, sometimes described as "comb-like," involve a primary oligonucleotide backbone from which one or more secondary chains emanate. glenresearch.com Such constructs are valuable in applications like signal amplification for diagnostics. glenresearch.com
A primary strategy for creating these branches involves a specially designed branching phosphoramidite synthon derived from adenosine (B11128). The key building block for this application is N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine-2′,3′-bis-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite . umich.edu This molecule features two reactive phosphoramidite groups, one at the 2'-hydroxyl and another at the 3'-hydroxyl of the ribose sugar. umich.edu
The synthesis proceeds as follows:
The bis-phosphoramidite monomer is incorporated into the growing primary oligonucleotide chain via one of its phosphoramidite groups, coupling to the 5'-hydroxyl of the support-bound chain.
Following this coupling step, the standard synthesis cycle is modified. The DMT group is removed, but now two free hydroxyl groups (one from the initial chain and one from the newly added branching monomer's second arm) are available for elongation.
Subsequent synthesis cycles will extend two chains simultaneously, creating a symmetrical branch point. umich.edu
An alternative approach involves using a monomer with a third hydroxyl group that is protected by an orthogonal protecting group, such as a levulinyl (Lev) group . glenresearch.com In this method, the primary sequence is synthesized to completion. The levulinyl group, which is stable to the standard acidic and basic conditions of the synthesis cycle, is then selectively removed using a hydrazine (B178648) hydrate (B1144303) solution. glenresearch.com This deprotection exposes a new hydroxyl group on the backbone, which serves as the initiation point for the synthesis of the secondary "comb" sequence. glenresearch.com
The formation of unintended N-branched oligonucleotides can also occur as a side reaction during synthesis if the N6-benzoyl protecting group is prematurely lost, exposing the exocyclic amine to react with an incoming phosphoramidite. researchgate.net This underscores the critical importance of stable and efficient protecting group strategies in complex oligonucleotide synthesis.
| Synthon | Key Structural Feature | Strategy | Characterization Data Highlight |
|---|---|---|---|
| N6-Benzoyl-5′-O-DMTr-adenosine-2′,3′-bis-phosphoramidite | Phosphoramidite groups at both 2' and 3' positions. umich.edu | Incorporated into the primary chain, allowing for the simultaneous synthesis of two secondary branch chains. umich.edu | 31P-NMR shows a complex spectrum of 8 signals, corresponding to a mixture of four diastereomers due to the two chiral phosphorus centers. umich.edu |
| dC Branching Monomer (Levulinyl-protected) | A third hydroxyl group protected by a levulinyl (Lev) group. glenresearch.com | The primary sequence is completed, then the Lev group is selectively removed to initiate synthesis of the secondary chain. glenresearch.com | Levulinyl group is stable during standard synthesis but can be selectively removed with 0.5 M hydrazine hydrate in pyridine/acetic acid. glenresearch.com |
Analytical and Characterization Methodologies for N6 Benzoyl 5 O Benzoyl 2 Deoxyadenosine
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are indispensable for the detailed structural elucidation and characterization of novel or synthesized organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods offer insights into the molecular framework, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map the carbon-hydrogen framework of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine.
In ¹H NMR spectroscopy, the chemical shift (δ) of each proton provides information about its local electronic environment. For instance, protons on the aromatic benzoyl groups and the purine (B94841) ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the deoxyribose sugar moiety appear in the more upfield region. The coupling constants (J) between adjacent protons are crucial for establishing the stereochemistry of the deoxyribose ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzoylated Nucleosides
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Aromatic (Benzoyl & Purine) | 7.0 - 9.0 |
| ¹H | Anomeric (H-1') | ~6.0 - 6.5 |
| ¹H | Deoxyribose (H-2' to H-5') | ~2.0 - 5.0 |
| ¹³C | Carbonyl (Benzoyl C=O) | ~165 - 175 |
| ¹³C | Aromatic (Benzoyl & Purine) | ~120 - 155 |
| ¹³C | Deoxyribose | ~60 - 90 |
Note: These are general ranges and the exact values for this compound may vary.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is employed to confirm the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which in turn allows for the determination of the elemental composition, further confirming the compound's identity.
The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. The cleavage of the glycosidic bond between the deoxyribose sugar and the N6-benzoyl-adenine base is a common fragmentation pathway for nucleosides. Other characteristic fragments would correspond to the loss of the benzoyl groups. While specific mass spectrometry data for this compound is not widely published, analysis of similar benzoylated nucleosides provides expected fragmentation patterns. For instance, in the mass spectrometric analysis of benzoyl-CoA, fragments corresponding to the benzoyl moiety and the adenosine (B11128) portion are observed biosearchtech.com.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁N₅O₅ |
| Molecular Weight | 459.46 g/mol |
| Predicted [M+H]⁺ | 460.16 |
| Predicted [M+Na]⁺ | 482.14 |
Note: These are theoretical values. Actual measurements may vary slightly.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for the separation, identification, and quantification of components within a mixture. In the context of this compound, these techniques are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).
A common HPLC method for analyzing protected nucleosides involves a reversed-phase column (e.g., C18) with a gradient elution system, typically using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, most commonly by UV-Vis spectrophotometry, as the purine and benzoyl chromophores absorb strongly in the UV region. The purity is determined by the relative area of the main peak corresponding to the product. For many commercial nucleoside derivatives, a purity of ≥98% is often reported, as determined by HPLC.
Table 3: Typical HPLC Parameters for the Analysis of Benzoylated Nucleosides
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase A | Aqueous Buffer (e.g., 0.1 M Triethylammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Detection | UV-Vis at ~260-280 nm |
| Purity Specification | ≥98% (Area) |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), which is usually a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol). The separated spots are visualized, often under UV light, due to the UV-active nature of the aromatic rings in the molecule. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system and helps in identifying the product and unreacted starting materials.
Table 4: Common TLC Parameters for Monitoring Benzoylated Nucleoside Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Visualization | UV light (254 nm) |
| Application | Monitoring the disappearance of starting material and appearance of the product spot |
Note: The optimal solvent system needs to be determined empirically for each specific reaction.
Mechanistic and Theoretical Investigations of N6 Benzoyl 5 O Benzoyl 2 Deoxyadenosine Reactivity
Elucidation of Reaction Mechanisms in Protecting Group Introduction and Removal
The introduction of benzoyl groups to 2'-deoxyadenosine (B1664071) is a critical step in preparing it for solid-phase oligonucleotide synthesis. The primary purpose of the N6-benzoyl group is to protect the exocyclic amine from reacting with the activated phosphoramidite (B1245037) monomers during the coupling steps. Similarly, the 5'-O-benzoyl group, while less common in modern phosphoramidite chemistry which typically utilizes a dimethoxytrityl (DMT) group for 5'-hydroxyl protection, serves to block this reactive site. umich.edu
The mechanism for the introduction of the N6-benzoyl group typically involves the reaction of 2'-deoxyadenosine with benzoyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270). The base serves to deprotonate the exocyclic amino group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzoyl chloride. A subsequent elimination of chloride yields the N6-benzoylated product. The protection of the 5'-hydroxyl group with a benzoyl group follows a similar esterification mechanism.
The removal of these protecting groups is equally important and is typically achieved under basic conditions. The lability of the N-benzoyl group to base is a key feature. The mechanism of removal involves nucleophilic acyl substitution, where a hydroxide (B78521) ion or another nucleophile attacks the carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the amino group and release benzoate (B1203000) as a leaving group. The ester-linked 5'-O-benzoyl group is also cleaved by a similar base-catalyzed hydrolysis mechanism. The choice of deprotection conditions is critical to ensure the integrity of the newly synthesized oligonucleotide chain. umich.edu
Some research has explored alternative protecting groups to the standard benzoyl group to modulate properties such as the prevention of depurination. For instance, cyclic diacyl groups like the succinyl group have been investigated for the protection of the N6-amino function of deoxyadenosine (B7792050). nih.gov
Conformational Analysis of Benzoyl-Protected Deoxyadenosine Derivatives in Solution
The conformational preferences of nucleosides in solution play a significant role in their biological activity and their incorporation into nucleic acid structures. For N6-benzoyl-5'-O-benzoyl-2'-deoxyadenosine and its derivatives, the conformation is largely influenced by the bulky benzoyl groups. The orientation of the base relative to the sugar (the glycosidic torsion angle, χ) and the puckering of the deoxyribose sugar are key conformational parameters.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these conformational studies. nih.gov By analyzing coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE), the preferred conformations can be determined. Studies on related aminodeoxyadenosine derivatives have shown that they can exist in equilibrium between different conformational states, such as the N (North) and S (South) type sugar puckers. nih.gov The presence of the N6-benzoyl group can influence this equilibrium. It is generally observed that the base in N6-benzoylated purines is restricted to the anti conformation due to steric hindrance between the benzoyl group and the sugar moiety. nih.gov
The sugar pucker and the glycosidic torsion angle are often correlated. For instance, an anti conformation of the base is often associated with a C2'-endo (S-type) sugar pucker, which is the dominant conformation for B-form DNA. The presence of the benzoyl groups can stabilize certain conformations, which may have implications for the structure of oligonucleotides containing these modified nucleosides.
| Derivative | Method | Key Conformational Findings | Reference |
| 2'-amino-2'-deoxyadenosine | NMR | Adopts the S-syn-g+/t conformation families. | nih.gov |
| 3'-amino-3'-deoxyadenosine | NMR | Exists preferentially in the N-anti-g+ conformations. | nih.gov |
| 3'-amino-3'-deoxy-6-N,N-dimethyladenosine | NMR | Exists preferentially in the N-anti-g+ conformations. | nih.gov |
Interrogation of Interactions with Biochemical Systems as Research Tools and Probes
The unique structural and chemical properties of this compound and its analogs make them valuable tools for studying various biochemical processes.
Modified nucleosides like N6-benzoyl-2'-deoxyadenosine are incorporated into synthetic oligonucleotides to probe nucleic acid structure and interactions. The benzoyl group can influence the local DNA structure and its interactions with proteins or other molecules. For example, the presence of this bulky group in the major groove of a DNA duplex can alter its recognition by DNA-binding proteins.
Furthermore, the introduction of modifications at the 2' position of the sugar, such as a 2'-fluoro or 2'-O-methyl group, in conjunction with the N6-benzoyl protection, can significantly impact the stability of nucleic acid duplexes. A 2'-fluoro modification, for instance, is known to increase the binding affinity of an oligonucleotide to its RNA target.
N6-benzoyl-protected deoxyadenosine derivatives serve as substrates or inhibitors in various enzymatic assays, providing insights into enzyme mechanisms and function. For example, in studies of DNA methyltransferases, which catalyze the transfer of a methyl group to DNA bases, oligonucleotides containing N6-benzoyladenine can be used to understand the recognition and catalytic process. The benzoyl group can act as a steric block or alter the electronic properties of the adenine (B156593) base, thereby modulating the enzyme's activity.
In a broader context, related adenosine (B11128) analogs have been instrumental in studying enzymes involved in various metabolic pathways. For instance, 5′-O-[(N-acyl)sulfamoyl]adenosines, which share the feature of a modified 5' position, have been synthesized and evaluated as inhibitors of MbtA, an adenylation enzyme required for siderophore biosynthesis in Mycobacterium tuberculosis. nih.gov These studies highlight the importance of the acyl group, with a benzoyl substituent being crucial for potent enzyme inhibition. nih.gov
| Enzyme | Modified Nucleoside Application | Key Finding | Reference |
| MbtA | Inhibition study | A benzoyl substituent on the acyl group is required for potent inhibition. | nih.gov |
| DNA/RNA Synthesis Enzymes | Substrate incorporation | The benzoyl group can interfere with nucleic acid synthesis, leading to inhibition of replication and transcription. |
The thermal stability of DNA duplexes and triplexes is a critical parameter in molecular biology and diagnostics. The incorporation of modified nucleosides can significantly alter this stability. The melting temperature (Tm) of a duplex or triplex is the temperature at which half of the structures are dissociated.
The N6-benzoyl group, by participating in stacking interactions or by altering the hydration spine in the major groove, can affect the Tm. The effect is often sequence-dependent. Moreover, modifications to the sugar moiety, such as the introduction of a 2'-O-methyl group, are known to enhance the thermal stability of RNA duplexes. The combination of base and sugar modifications allows for the fine-tuning of oligonucleotide stability for various applications, such as antisense therapy and DNA-based diagnostics.
| Modification | Effect on Duplex Stability | Reference |
| 2'-O-Methyl | Enhances RNA duplex stability. | |
| 2'-Fluoro | Increases binding affinity to RNA targets. |
Future Research Directions in N6 Benzoyl 5 O Benzoyl 2 Deoxyadenosine Chemistry
Innovation in Novel Synthetic Pathways and Methodologies
The demand for synthetic oligonucleotides in research and medicine necessitates the continuous development of more efficient and scalable synthetic methods. While the phosphoramidite (B1245037) approach is the current gold standard for oligonucleotide synthesis, researchers are actively exploring novel pathways that could offer improvements in yield, purity, and cost-effectiveness. umich.edu
One promising area of research is the development of one-pot synthesis methods. For instance, a "one-pot, three-step" strategy for creating deoxynucleoside triphosphates (dNTPs) from their corresponding nucleosides has been described, which involves monophosphorylation followed by reaction with tributylammonium (B8510715) pyrophosphate and subsequent hydrolysis. nih.gov This approach simplifies the synthetic process and has been shown to produce dNTPs in good yields. nih.gov Further refinement of such methods for the synthesis of protected nucleosides like N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine could significantly streamline the production of building blocks for oligonucleotide synthesis.
Another avenue of innovation lies in the development of stereoselective glycosylation methods. The synthesis of nucleosides often results in a mixture of stereoisomers, requiring tedious purification steps. nih.gov Researchers have designed a simple and selective method for nucleoside synthesis via direct glycosylation of nucleobases with modified ribose, which yields only the desired stereoisomer. uochb.cz Applying similar principles to the synthesis of 2'-deoxynucleosides could lead to more efficient and atom-economical routes to compounds like this compound.
The following table summarizes some innovative synthetic approaches relevant to nucleoside chemistry:
| Synthetic Approach | Description | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. nih.gov | Reduced reaction time, lower cost, and less solvent waste. nih.gov |
| Stereoselective Glycosylation | A reaction that selectively produces one stereoisomer over others. uochb.cz | Higher purity of the final product and elimination of costly separation processes. nih.govuochb.cz |
| Enzymatic Synthesis | The use of enzymes to catalyze specific reactions, such as regioselective hydrolysis. caymanchem.com | High selectivity and mild reaction conditions. caymanchem.com |
Expansion of Applications in Emerging Chemical Biology Research Tools
This compound and its derivatives are fundamental building blocks for the synthesis of modified oligonucleotides, which are increasingly used as sophisticated tools in chemical biology. caymanchem.com Future research will likely focus on expanding the applications of these compounds in the development of novel diagnostic and research tools.
One area of significant interest is the creation of site-specifically modified DNA probes. By incorporating nucleoside analogs like this compound into an oligonucleotide sequence, researchers can introduce specific functionalities. For example, phosphoramidite derivatives of this compound are critical for synthesizing probes used in epigenetic studies, such as those investigating DNA methylation.
Furthermore, the development of nucleoside analogs with altered properties is a key focus. For instance, the introduction of a fluorine atom at the 2' position of the deoxyribose sugar, as seen in N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine, can confer unique biological properties. biosynth.com Such modified nucleosides can be incorporated into oligonucleotides to create aptamers or antisense therapies with enhanced stability or binding affinity.
The use of modified oligonucleotides in advanced sequencing technologies is another promising frontier. For example, polymerase-driven single-molecule nanopore sequencing relies on the ability of DNA polymerases to incorporate modified nucleotides. mdpi.com The design and synthesis of novel nucleoside analogs, built upon scaffolds like this compound, could lead to improved sequencing accuracy and read lengths. mdpi.com
Integration of Computational and Modeling Studies for Predictive Molecular Behavior
Computational chemistry and molecular modeling are becoming indispensable tools in the study of nucleosides and oligonucleotides. These methods allow for the prediction of molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery process.
Future research will increasingly integrate computational studies to:
Predict the reactivity of different protecting groups: By modeling the transition states of deprotection reactions, researchers can predict the lability of various protecting groups under different conditions. This can aid in the rational design of new protecting group strategies with improved orthogonality.
Simulate the interaction of modified oligonucleotides with their biological targets: Molecular docking and molecular dynamics simulations can provide insights into how modifications to a nucleoside, such as the introduction of a benzoyl group or a 2'-fluoro substituent, affect the binding of an oligonucleotide to a protein or another nucleic acid. This is crucial for the design of effective antisense oligonucleotides, siRNAs, and aptamers.
Model the behavior of nucleoside analogs in enzymatic reactions: Computational models can be used to study how DNA and RNA polymerases interact with and incorporate modified nucleosides. mdpi.com This can guide the engineering of polymerases with improved efficiency for incorporating unnatural nucleotides, which is essential for applications like nanopore sequencing. mdpi.com
Develop predictive models for complex biological systems: Data-centric modeling approaches, such as Model-on-Demand (MoD) estimation, can be used to create local linear approximations of nonlinear systems. nih.gov This could be applied to understand the complex behavioral outcomes of therapeutic interventions involving nucleoside analogs. nih.gov
The use of advanced modeling techniques, such as those leveraging AlphaFold for protein structure prediction, can further enhance our understanding of the structural basis for the function of enzymes that interact with modified nucleosides. mdpi.com By combining computational predictions with experimental validation, researchers can more efficiently design and synthesize novel nucleoside analogs with desired properties for a wide range of applications.
Q & A
Q. What is the role of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine in nucleotide synthesis, and how do its protecting groups influence experimental design?
- Methodological Answer : The compound serves as a protected deoxyadenosine derivative, where the N6-benzoyl and 5'-O-benzoyl groups prevent unwanted reactions at the exocyclic amine and 5'-hydroxyl during oligonucleotide synthesis. For instance, the 5'-O-benzoyl group can be selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), allowing controlled elongation of DNA strands . Researchers must prioritize orthogonal protection strategies (e.g., using acid-labile groups for 5'-OH and base-labile groups for amino protection) to avoid premature deprotection. Evidence from enzymatic separation of anomers (e.g., using levulinyl esters) highlights the importance of regioselective protection in achieving high yields (>88%) .
Q. Which analytical techniques are most effective for purifying this compound, and how are they optimized?
- Methodological Answer : Reverse-phase HPLC (method A: C18 column, gradient elution with acetonitrile/water) and flash chromatography (2% isopropanol in dichloromethane) are widely used . Optimization involves adjusting mobile-phase polarity to resolve anomeric mixtures (e.g., α/β-D-2’-deoxyadenosine) and monitoring reaction progress via UV absorbance at 260 nm. For example, enzymatic separation using levulinyl esters achieved 91% yield of the α-anomer and 88% of the β-anomer after 8-hour reactions . Purity validation should include LC-MS for molecular weight confirmation and NMR for structural integrity .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes, such as unexpected byproducts during deprotection?
- Methodological Answer : Contradictions often arise from incomplete protection or side reactions (e.g., acyl migration). To mitigate this:
- Perform kinetic studies to identify optimal deprotection times and conditions. For example, prolonged exposure to basic conditions may hydrolyze the N6-benzoyl group, requiring pH-controlled buffers .
- Use analytical cross-validation : Compare HPLC retention times with synthetic standards and employ mass spectrometry to detect trace byproducts .
- Reference studies on analogous compounds, such as the instability of 2’-deoxyadenosine derivatives under UV light in acidic conditions, which generate polar degradation products .
Q. What strategies improve the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability is influenced by pH, temperature, and light exposure:
- pH Control : Avoid strongly acidic or basic conditions to prevent hydrolysis of the benzoyl groups. For example, lumazine-sensitized oxidation studies show that dissolved O₂ and H₂O₂ generation under UV light degrade deoxyadenosine derivatives .
- Temperature : Store the compound at –20°C in anhydrous solvents (e.g., acetonitrile) to minimize thermal degradation.
- Light Protection : Use amber glassware and limit UV exposure during synthesis, as demonstrated in studies on 2’-deoxyadenosine 5’-monophosphate photodegradation .
Q. How can regioselective protection be achieved to synthesize derivatives of this compound?
- Methodological Answer : Regioselectivity requires orthogonal protecting groups and controlled reaction conditions:
- Enzymatic Methods : Lipases or esterases can selectively modify hydroxyl groups. For example, levulinyl esters were used to protect 5’-OH in α-anomers and 3’-OH in β-anomers, enabling separation via HPLC .
- Chemical Methods : Employ temporary protecting groups (e.g., 4,4’-dimethoxytrityl for 5’-OH) that are removed under mild conditions, leaving the N6-benzoyl group intact. This approach is critical for synthesizing phosphoramidites for solid-phase DNA synthesis .
Q. What methodologies enable efficient separation of anomeric mixtures of N6-Benzoyl-2’-deoxyadenosine derivatives?
- Methodological Answer : Anomer separation leverages differences in solubility and reactivity:
- Enzymatic Resolution : As shown in a 2023 study, lipase-mediated acylation of the 5’-OH in α-anomers and 3’-OH in β-anomers allowed chromatographic separation with >88% yields .
- Chromatographic Techniques : Use chiral columns or solvent systems (e.g., 2% isopropanol/CH₂Cl₂) to resolve α/β mixtures. Monitor separation efficiency via HPLC with UV detection at 260 nm .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differential crystallization behavior of anomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
